

The Core of Mescaline Synthesis: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylacetonitrile

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This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for the production of mescaline (3,4,5-trimethoxyphenethylamine). It includes detailed experimental protocols derived from established scientific literature, quantitative data to allow for comparative analysis of synthetic routes, and visualizations of both synthetic workflows and the primary signaling pathway of mescaline.

Key Starting Materials

The synthesis of mescaline can be initiated from several key starting materials, with the most prominent being 3,4,5-trimethoxybenzaldehyde, gallic acid, and syringaldehyde. The choice of starting material often depends on availability, cost, and the desired synthetic route.

- 3,4,5-Trimethoxybenzaldehyde: This is a direct precursor and a common starting point for several efficient synthetic routes to mescaline.
- Gallic Acid: A more fundamental precursor that can be converted to key intermediates, such as 3,4,5-trimethoxybenzoic acid, before proceeding to mescaline.
- Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde): Another readily available natural product that can be methylated to yield 3,4,5-trimethoxybenzaldehyde.

Synthetic Pathways and Quantitative Data



Several synthetic strategies have been developed for the synthesis of mescaline. The following tables summarize the quantitative data for key reaction steps starting from the aforementioned materials.

Table 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Various Precursors

Starting Material	Reagents and Conditions	Product	Yield (%)	Reference
3,4,5- Trimethoxybenzy I alcohol	Bromine, Methanol, 0°C	3,4,5- Trimethoxybenza Idehyde	80	[1]
3,4,5- Trimethoxybenzo yl chloride	5% Palladium- barium sulfate, Hydrogen, Xylene, 150°C	3,4,5- Trimethoxybenza Idehyde	70.6	[1][2]
Gallic Acid	1. Methyl sulfate (methylation); 2. Phosphorus pentachloride; 3. Rosenmund reduction (Pd/BaSO4, H2)	3,4,5- Trimethoxybenza Idehyde	59 (from trimethylgalloyl chloride)	[3]
Syringaldehyde	Dimethyl sulfate, Sodium hydroxide, 70°C	3,4,5- Trimethoxybenza Idehyde	56	

Table 2: Synthesis of Mescaline from 3,4,5-Trimethoxybenzaldehyde



Intermediate	Reagents and Conditions	Product	Yield (%)	Reference
3,4,5- Trimethoxybenza Idehyde	Nitromethane, Cyclohexylamine , Acetic acid	β-Nitro-3,4,5- trimethoxystyren e	18.5 g from 20 g starting material	[4]
β-Nitro-3,4,5- trimethoxystyren e	Lithium aluminum hydride, Diethyl ether	Mescaline	2.1 g of HCl salt from 2.4 g nitrostyrene	[4]
3,4,5- Trimethoxybenza Idehyde	Potassium cyanide, Acetic anhydride	3,4,5- Trimethoxyacetyl mandelonitrile	82	[1]
3,4,5- Trimethoxy-β- nitrostyrene	Lithium aluminum hydride	Mescaline Hydrochloride	89	[3]

Table 3: Synthesis of Mescaline from Gallic Acid



Intermediate	Reagents and Conditions	Product	Yield (%)	Reference
3,4,5- Trimethoxybenzo ic acid	Sodium hydroxide, Sodium carbonate, Methyl sulfate	Methyl 3,4,5- trimethoxybenzo ate	61	[1][5]
Methyl 3,4,5- trimethoxybenzo ate	Lithium aluminum hydride, Diethyl ether	3,4,5- Trimethoxybenzy I alcohol	Not specified	[1][5]
3,4,5- Trimethoxybenzy I alcohol	Concentrated Hydrochloric acid	3,4,5- Trimethoxybenzy I chloride	Not specified	[1][5]
3,4,5- Trimethoxybenzy I chloride	Potassium cyanide, Methanol/Water	3,4,5- Trimethoxypheny lacetonitrile	Not specified	[1][5]
3,4,5- Trimethoxypheny lacetonitrile	Lithium aluminum hydride, Diethyl ether	Mescaline	Not specified	[1][5]

Experimental Protocols Synthesis of Mescaline from 3,4,5 Trimethoxybenzaldehyde via Henry Reaction

This method, notably used by Alexander Shulgin, involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene. [4][6]

Step 1: Synthesis of β-Nitro-3,4,5-trimethoxystyrene



A solution of 20 g of 3,4,5-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.[4] The reaction mixture is then slowly diluted with 400 mL of water with vigorous stirring to precipitate the product. The yellow crystalline solid is collected by filtration, washed with water, and dried. Recrystallization from boiling methanol yields β-nitro-3,4,5-trimethoxystyrene.[4]

Step 2: Reduction of β-Nitro-3,4,5-trimethoxystyrene to Mescaline

To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of diethyl ether, a saturated solution of 2.4 g of β -nitro-3,4,5-trimethoxystyrene in diethyl ether is added continuously using a Soxhlet extractor.[4] After the addition is complete, the mixture is refluxed for an additional 48 hours. After cooling, the excess LAH is carefully quenched by the addition of 150 mL of 1.5 N sulfuric acid. The aqueous layer is separated, washed with diethyl ether, and then made basic with a concentrated sodium hydroxide solution. The liberated mescaline freebase is extracted with diethyl ether. The combined ethereal extracts are dried and the solvent is removed. The resulting oil is distilled under reduced pressure (120-130 °C at 0.3 mmHg) to give mescaline as a white oil. The hydrochloride salt can be prepared by dissolving the oil in isopropanol and neutralizing it with concentrated hydrochloric acid.[4]

Synthesis of Mescaline from Gallic Acid

This pathway involves the initial conversion of gallic acid to a more direct precursor of mescaline.[1][5]

Step 1: Methylation of Gallic Acid to Methyl 3,4,5-Trimethoxybenzoate

To a solution of 100 g of 3,4,5-trimethoxybenzoic acid, 20 g of sodium hydroxide, and 55 g of sodium carbonate in 300 mL of water, 94 mL of methyl sulfate is added dropwise with stirring over 20 minutes. The reaction mixture is then refluxed for 30 minutes. Upon cooling, the crude ester precipitates and is collected.[1][5]

Step 2: Reduction to 3,4,5-Trimethoxybenzyl Alcohol

A solution of 22.6 g of methyl 3,4,5-trimethoxybenzoate in 300 mL of anhydrous ether is added over 30 minutes to a suspension of 4.6 g of lithium aluminum hydride in 200 mL of anhydrous ether. The resulting solid is carefully decomposed with ice-water, followed by the addition of ice-cold 10% sulfuric acid. The product is then extracted with ether.[1][5]



Step 3: Conversion to 3,4,5-Trimethoxybenzyl Chloride

A mixture of 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 mL of ice-cold concentrated hydrochloric acid is shaken vigorously until a homogenous solution is formed. After several hours, the product precipitates. The aqueous layer is decanted and extracted with benzene, and the gummy product is dissolved in the combined benzene extracts. The solution is then washed and dried.[1][5]

Step 4: Formation of **3,4,5-Trimethoxyphenylacetonitrile**

A mixture of 9.7 g of 3,4,5-trimethoxybenzyl chloride, 9 g of potassium cyanide in 35 mL of water, and 60 mL of methanol is heated at 90°C for 10 minutes. The solvents are partially removed under reduced pressure, and the residue is extracted with ether.[1][5]

Step 5: Reduction to Mescaline

The final reduction of **3,4,5-trimethoxyphenylacetonitrile** to mescaline is achieved using lithium aluminum hydride in anhydrous ether, similar to the procedure described in section **3.1**, step **2.**[1][5]

Visualizations Synthetic Workflow Diagrams



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Caption: Synthesis of Mescaline from 3,4,5-Trimethoxybenzaldehyde.



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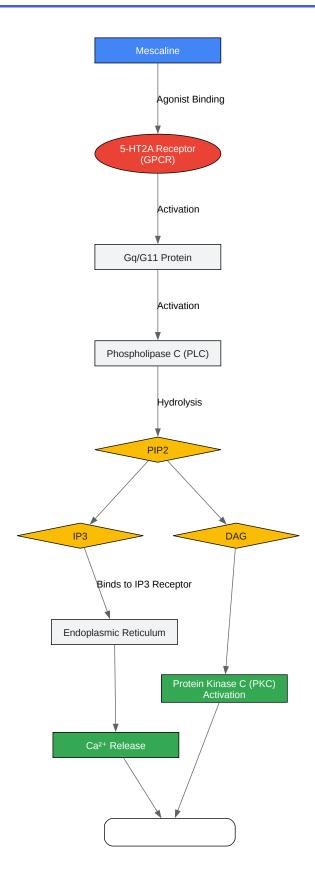


Caption: Synthesis of Mescaline from Gallic Acid.

Mescaline Signaling Pathway

Mescaline's primary psychoactive effects are mediated through its interaction with the serotonergic system, specifically as a partial agonist at the 5-HT2A receptor.[6][7][8][9]





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Caption: Mescaline's primary signaling cascade via the 5-HT2A receptor.



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